![molecular formula C17H19N5O3 B5663912 2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5663912.png)
2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including structures similar to our compound of interest, often involves multicomponent reactions, such as the sequential multicomponent synthesis described by Kurhade et al. (2019), providing a high diversity of functionalized compounds through efficient synthetic routes (Kurhade et al., 2019). This approach allows for the incorporation of various substituents, including oxadiazole and piperidinyl groups, into the imidazo[1,2-a]pyridine framework, highlighting the versatility and synthetic accessibility of these compounds.
Molecular Structure Analysis
The structural analysis of imidazo[1,2-a]pyridine derivatives and related compounds often involves single-crystal X-ray diffraction and theoretical calculations, as demonstrated by Gumus et al. (2018), who provided detailed insights into the molecular structure, including bond lengths, angles, and electrostatic potential maps (Gumus et al., 2018). These studies are crucial for understanding the spatial arrangement and electronic properties of the molecule, which are key factors influencing its chemical reactivity and interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives encompasses a range of reactions, including those leading to the formation of N-heterocyclic carbenes, as explored by Alcarazo et al. (2005), demonstrating the compound's ability to participate in complex chemical transformations and form stable carbenes (Alcarazo et al., 2005). These reactions expand the utility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry, offering pathways to novel compounds and catalysts.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of imidazo[1,2-a]pyridine derivatives can be inferred from studies like those conducted by Halim and Ibrahim (2022), which focus on spectral analysis, quantum studies, and thermodynamic properties (Halim & Ibrahim, 2022). These properties are essential for determining the compound's suitability for various applications, including its behavior in different environments and potential use in materials science.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are critical for assessing the utility of imidazo[1,2-a]pyridine derivatives. Studies such as those by Cao et al. (2014) demonstrate the compound's ability to undergo metal-free, three-component reactions, highlighting its versatility and potential for generating a wide array of derivatives through the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
properties
IUPAC Name |
1-[4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-11-15(23)21-8-5-12(6-9-21)17-19-16(20-25-17)13-10-22-7-3-2-4-14(22)18-13/h2-4,7,10,12H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWGMFBTWDLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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